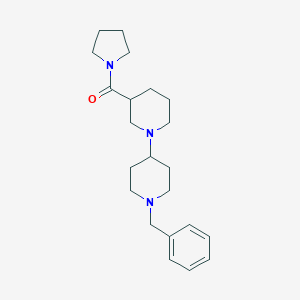![molecular formula C16H24N2OS B247405 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
作用机制
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the activity of the IKK complex, which is a critical upstream regulator of the NF-κB pathway. The IKK complex phosphorylates IκB, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the expression of target genes. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the phosphorylation of IκB, thereby preventing the activation of NF-κB and the expression of its target genes.
Biochemical and Physiological Effects
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have a broad range of biochemical and physiological effects. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the growth and survival of cancer cells, reduces inflammation, and modulates the immune response. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a potent and specific inhibitor of the NF-κB pathway, which makes it an excellent tool for studying the role of NF-κB in various diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has some limitations for lab experiments. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a small molecule inhibitor, which makes it difficult to target specific cell types or tissues. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane also has limited solubility in water, which can affect its bioavailability and experimental results.
未来方向
There are several future directions for research related to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. One area of research is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict the response to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane treatment in different diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have potential for the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these diseases. Finally, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have synergistic effects with other drugs, and combination therapy with 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane and other drugs may have potential for the treatment of various diseases.
合成方法
The synthesis of 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane involves a multi-step process that includes the condensation of 2-thiophene carboxylic acid with piperidine, followed by a cyclization reaction with azepane. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is typically synthesized in small quantities for research purposes, and its purity is critical for accurate experimental results.
科学研究应用
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the activation of NF-κB, which is a critical signaling pathway involved in the regulation of genes that control cell growth, proliferation, and survival. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in animal models.
属性
分子式 |
C16H24N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
[4-(azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-6-5-13-20-15)18-11-7-14(8-12-18)17-9-3-1-2-4-10-17/h5-6,13-14H,1-4,7-12H2 |
InChI 键 |
MWBJQPFRDPLGPR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)
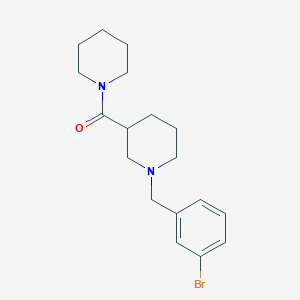
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
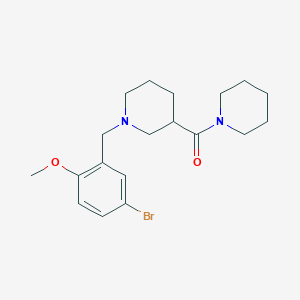
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
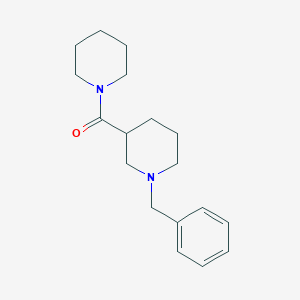
![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
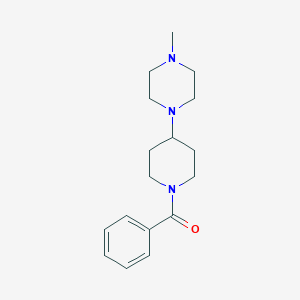
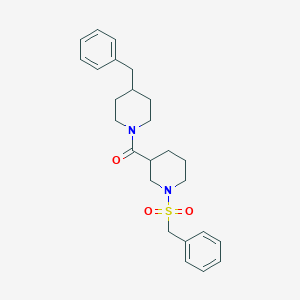
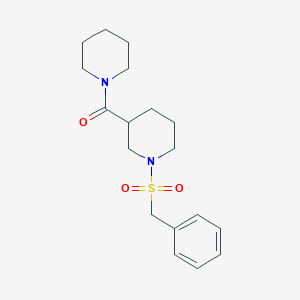
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
